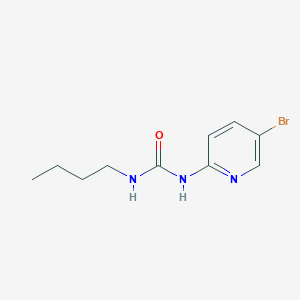
1-(5-Bromopyridin-2-yl)-3-butylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromopyridin-2-yl)-3-butylurea is an organic compound that features a brominated pyridine ring attached to a butylurea moiety
Méthodes De Préparation
The synthesis of 1-(5-Bromopyridin-2-yl)-3-butylurea typically involves the reaction of 5-bromopyridine with butyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
1-(5-Bromopyridin-2-yl)-3-butylurea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents used in these reactions include strong bases like sodium hydride for deprotonation and transition metal catalysts for facilitating substitution reactions .
Applications De Recherche Scientifique
1-(5-Bromopyridin-2-yl)-3-butylurea has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.
Mécanisme D'action
The mechanism of action of 1-(5-Bromopyridin-2-yl)-3-butylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom on the pyridine ring can form halogen bonds with target proteins, influencing their activity. The butylurea moiety can interact with hydrophobic pockets in the target, enhancing binding affinity .
Comparaison Avec Des Composés Similaires
1-(5-Bromopyridin-2-yl)-3-butylurea can be compared with other brominated pyridine derivatives, such as:
1-(5-Bromopyridin-2-yl)piperidin-3-ol: This compound has a piperidine ring instead of a butylurea moiety, which may alter its binding properties and biological activity.
5-Bromopyridin-2-ol: This simpler compound lacks the butylurea group, making it less versatile in forming complex structures.
The uniqueness of this compound lies in its combination of a brominated pyridine ring with a butylurea moiety, providing a balance of reactivity and stability that is valuable in various research applications.
Propriétés
Formule moléculaire |
C10H14BrN3O |
|---|---|
Poids moléculaire |
272.14 g/mol |
Nom IUPAC |
1-(5-bromopyridin-2-yl)-3-butylurea |
InChI |
InChI=1S/C10H14BrN3O/c1-2-3-6-12-10(15)14-9-5-4-8(11)7-13-9/h4-5,7H,2-3,6H2,1H3,(H2,12,13,14,15) |
Clé InChI |
CLTIJSUOFLIDRW-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)NC1=NC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



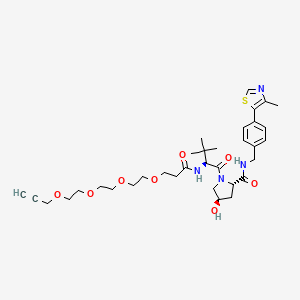
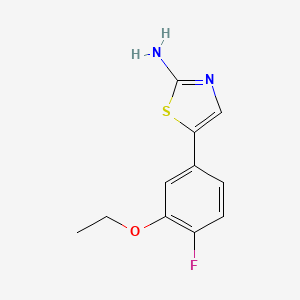
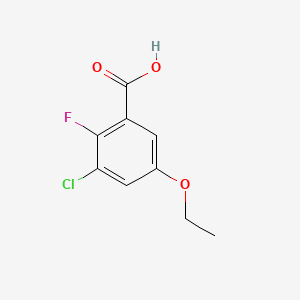
![N-[2-(trifluoromethoxy)phenyl]oxan-4-amine](/img/structure/B14765871.png)




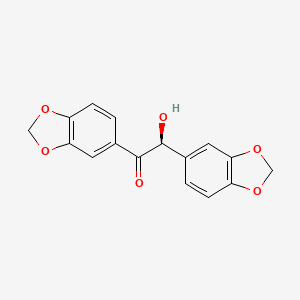
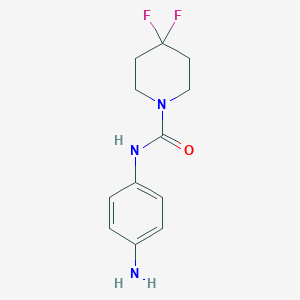
![12-hydroxy-4,4,7,7-tetramethyl-1,10-dinaphthalen-2-yl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14765915.png)

![(4-Methyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B14765927.png)
